4,6-Difluorobenzene-1,3-diamine
Overview
Description
4,6-Difluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4 and 6 positions, and two amino groups are substituted at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzene-1,3-diamine typically involves the nitration of 4,6-difluorobenzene followed by reduction of the nitro groups to amino groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For instance, the continuous-flow double diazotization method has been reported to effectively address process challenges and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Substituted Amines: Products from nucleophilic substitution reactions.
Aromatic Compounds: Products from electrophilic aromatic substitution reactions.
Scientific Research Applications
4,6-Difluorobenzene-1,3-diamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluorobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
1,3-Difluorobenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
4,6-Dichlorobenzene-1,3-diamine: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and applications.
Uniqueness: 4,6-Difluorobenzene-1,3-diamine is unique due to the presence of both fluorine and amino groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
4,6-difluorobenzene-1,3-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXBAQXHIUPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324128 | |
Record name | 4,6-difluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25170-74-5 | |
Record name | 4,6-Difluoro-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25170-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 405798 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025170745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC405798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-difluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10324128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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